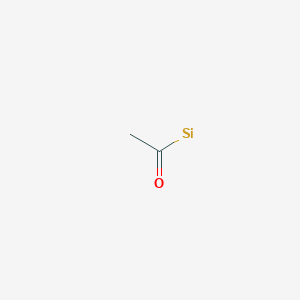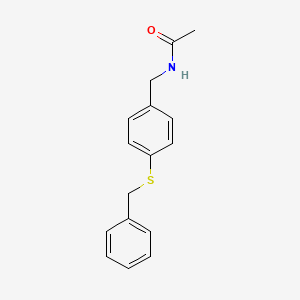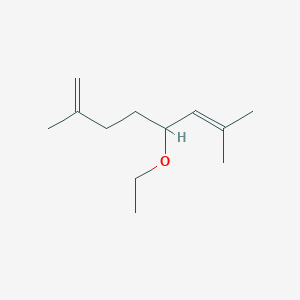![molecular formula C24H34OS B14637090 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- CAS No. 52696-94-3](/img/structure/B14637090.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its phenolic structure, which includes two tert-butyl groups and a propyl chain substituted with a phenylmethylthio group. The unique structure of this compound imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- typically involves multiple steps, starting from readily available precursors One common synthetic route includes the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the tert-butyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenolic ring.
Applications De Recherche Scientifique
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the tert-butyl and phenylmethylthio groups contribute to the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that lack this specific substituent.
Propriétés
Numéro CAS |
52696-94-3 |
|---|---|
Formule moléculaire |
C24H34OS |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
4-(3-benzylsulfanylpropyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C24H34OS/c1-23(2,3)20-15-19(16-21(22(20)25)24(4,5)6)13-10-14-26-17-18-11-8-7-9-12-18/h7-9,11-12,15-16,25H,10,13-14,17H2,1-6H3 |
Clé InChI |
PLACMPJROCSYRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



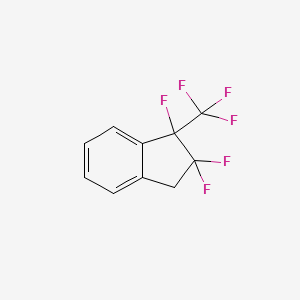
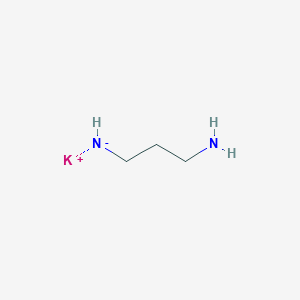
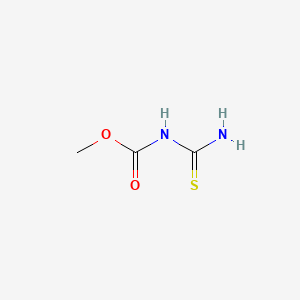
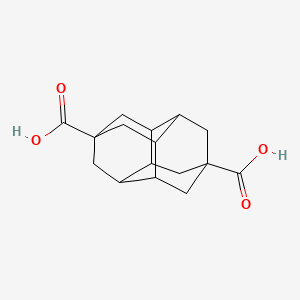
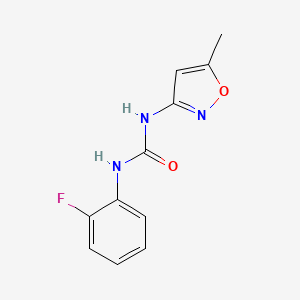
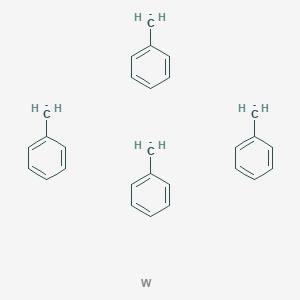
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

